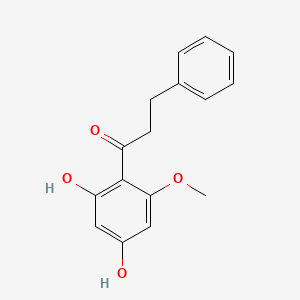
Uvangoletin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uvangoletin, also known as zhongjiefeng, belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, this compound is considered to be a flavonoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.
科学的研究の応用
Anticancer Properties
1. Induction of Apoptosis in Leukemia Cells
Research has demonstrated that uvangoletin exhibits significant cytotoxic effects on human promyelocytic leukemia (HL-60) cells. A study indicated that this compound induces apoptosis through a mitochondria-mediated pathway by modulating the expression levels of various apoptotic proteins. Specifically, it downregulates anti-apoptotic proteins such as Survivin, Bcl-xl, and Bcl-2, while upregulating pro-apoptotic proteins including Smac, Bax, Bad, and caspases 3 and 9 .
2. In Vivo Tumor Growth Inhibition
In xenograft models, this compound was shown to inhibit tumor growth without causing significant adverse effects on body weight or inducing myelosuppression or leucopenia. This suggests that this compound could be a promising candidate for chemotherapy drugs that minimize the common side effects associated with traditional treatments .
Summary of Research Findings
Case Studies
Case Study 1: Cytotoxic Effects on HL-60 Cells
A detailed examination revealed that this compound significantly reduced cell viability in HL-60 cells in a dose-dependent manner. The flow cytometry analysis confirmed increased apoptosis rates after this compound treatment compared to control groups .
Case Study 2: Efficacy in Animal Models
In animal studies involving nude mice with HL-60-induced tumors, treatment with this compound resulted in a marked reduction in tumor volume over a 20-day period without significant weight loss or other adverse reactions typically associated with chemotherapy .
特性
分子式 |
C16H16O4 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC名 |
1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C16H16O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-6,9-10,17,19H,7-8H2,1H3 |
InChIキー |
FYPYWIYWMVCNCS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O |
正規SMILES |
COC1=CC(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O |
同義語 |
uvangoletin zhongjiefeng |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















